molecular formula C19H30O4 B1670182 Decylubiquinone CAS No. 55486-00-5

Decylubiquinone

Cat. No. B1670182
CAS RN: 55486-00-5
M. Wt: 322.4 g/mol
InChI Key: VMEGFMNVSYVVOM-UHFFFAOYSA-N
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Description

Decylubiquinone is a member of the class of 1,4-benzoquinones. It is a 2,3-dimethoxybenzoquinone which has been substituted at positions 5 and 6 by decyl and methyl groups . It has a role as a cofactor and is functionally related to a 6-decylubiquinol .


Synthesis Analysis

Decylubiquinone is an exogenous, hydrophobic quinone that has a 10-carbon side chain with a methyl group at the end and can travel into mitochondrial membranes unaided . It accepts electrons from complex I and is reduced to decylubiquinol, which subsequently transfers electrons to complex III .


Molecular Structure Analysis

The molecular formula of Decylubiquinone is C19H30O4 . Its IUPAC name is 2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione .


Chemical Reactions Analysis

Decylubiquinone has been found to increase complex I/III and complex II/III activities by 64 and 80%, respectively . It also attenuates reductions in oxygen consumption at high concentrations of the complex III inhibitor myxothiazol .


Physical And Chemical Properties Analysis

Decylubiquinone has a molecular weight of 322.4 g/mol . It is a solution in ethanol . Its solubility in DMF and DMSO is 10 mg/ml, and in ethanol is 15 mg/ml .

Scientific Research Applications

Mitochondrial Function Enhancement

Decylubiquinone has been found to significantly improve mitochondrial function. A study by Telford et al. (2010) showed that decylubiquinone increased complex I/III and complex II/III activities in synaptosomes, which are nerve terminal portions. This enhancement was observed particularly during inhibition of complexes I and III, suggesting a potential benefit of decylubiquinone in diseases where these mitochondrial complexes are deficient.

Potential in Cancer Treatment

Decylubiquinone has shown promise in cancer treatment. Li et al. (2022) found that decylubiquinone significantly inhibited colorectal cancer growth in patient-derived xenograft and CT26 xenograft models. Similarly, Cao et al. (2020) identified decylubiquinone as an effective agent against breast cancer, primarily by suppressing tumor-induced angiogenesis.

Investigating Mitochondrial Respiratory Chain Complex Activity

Research by Bénit et al. (2008) examined the interaction of decylubiquinone with mitochondrial respiratory chain complex I. They discovered that decylubiquinol, the reduced form of decylubiquinone, significantly impedes complex I activity. This finding is crucial for assays involving complex I, highlighting the importance of maintaining decylubiquinone in its oxidized form during such experiments.

Application in Mitochondrial Dysfunction Research

Decylubiquinone has been used in studies investigating mitochondrial dysfunction. Pinho et al. (2013) utilized decylubiquinone in a systematic analysis of mitochondrial respiratory chain inhibitors on zebrafish development and cardiovascular function. This research highlights decylubiquinone's utility in developing in vivo models for testing mitochondria-targeted drugs.

Modulating Mitochondrial Unselective Channel

Decylubiquinone has been observed to modulate the mitochondrial unselective channel in Saccharomyces cerevisiae, as reported by Gutiérrez-Aguilar et al. (2014). The study found that decylubiquinone suppresses the opening of the Saccharomyces cerevisiae Mitochondrial Unselective Channel (ScMUC), indicating the presence of a ubiquinone-binding site in the channel.

Exploring Complex I Activity

Michel et al. (2011) investigated the role of the L, M, and N subunits inComplex I of the mitochondrial respiratory chain. They used decylubiquinone to examine its effects on deamino-NADH oxidase activity and proton translocation. The study revealed that decylubiquinone stimulated these activities in wild-type membrane vesicles, offering insights into the common function of these subunits in Complex I.

Inhibition of Mitochondrial Respiratory Chain Complex III

Research by Le et al. (2007) on adaphostin, a dihydroquinone derivative, demonstrated that decylubiquinone inhibited reduced decylubiquinone-induced cytochrome c reduction in mitochondria. This identified complex III as the inhibition site by adaphostin, indicating decylubiquinone's role in complex III activity and its potential as a target for antineoplastic agents.

Evaluating Antioxidant Effects

Mitoquinone, a mitochondrial-targeted coenzyme Q analog, was studied by Lepera et al. (2014) to assess its antioxidant effects. Decylubiquinone, along with other coenzyme Q analogs, showed significant inhibition of superoxide release, suggesting its potential antioxidant properties independent of mitochondrial targeting.

Study of Alternative NADH Dehydrogenases

Eschemann et al. (2005) identified 1-hydroxy-2-dodecyl-4(1H)quinolone as a high-affinity inhibitor of alternative NADH dehydrogenases, with bisubstrate and inhibition kinetics examined for NADH and decylubiquinone. This study underscores the importance of decylubiquinone in exploring the kinetics of alternative NADH dehydrogenases.

Safety And Hazards

Decylubiquinone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

Future Directions

Decylubiquinone has been found to suppress breast cancer growth and metastasis by inhibiting angiogenesis via the ROS/p53/BAI1 signaling pathway . It has also been found to significantly inhibit colorectal cancer growth in the patient-derived xenograft (PDX) and CT26 xenograft models . These findings suggest potential future directions for the use of Decylubiquinone in cancer treatment.

properties

IUPAC Name

2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEGFMNVSYVVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204063
Record name 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decylubiquinone

CAS RN

55486-00-5
Record name Decylubiquinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone
Source EPA DSSTox
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Record name 2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
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Record name DECYLUBIQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,080
Citations
JE Telford, SM Kilbride, GP Davey - Journal of Biological Chemistry, 2010 - ASBMB
… decylubiquinone attenuated reductions in synaptosomal oxygen respiration rates, as seen in the complex I inhibition threshold. Decylubiquinone … potential benefits of decylubiquinone in …
Number of citations: 21 www.jbc.org
JS Armstrong, M Whiteman, P Rose… - Journal of Biological …, 2003 - ASBMB
The mitochondrial permeability transition (MPT) is a key event in apoptotic and necrotic cell death and is controlled by the cellular redox state. To further investigate the mechanism(s) …
Number of citations: 116 www.jbc.org
J Cao, X Liu, Y Yang, B Wei, Q Li, G Mao, Y He, Y Li… - Angiogenesis, 2020 - Springer
… In this study, we identify decylubiquinone (DUb), a coenzyme Q 10 analog, as a promising anti-breast cancer agent through suppressing tumor-induced angiogenesis. We screened a …
Number of citations: 76 link.springer.com
LB Murad, MRM Guimarães, UM Vianna - Biofactors, 2007 - Wiley Online Library
… Decylubiquinone treatment in vitro has demonstrated a potent … Kg − /body weight of decylubiquinone diluted in coconut oil by oral … Thus, decylubiquinone can be a new …
Number of citations: 16 iubmb.onlinelibrary.wiley.com
B Amarneh, SB Vik - Biochemistry, 2003 - ACS Publications
The last gene in the nuo operon of Escherichia coli, nuoN, encodes a membrane-bound subunit of Complex I (NADH:ubiquinone oxidoreductase). In this report, the gene for subunit N …
Number of citations: 99 pubs.acs.org
P Bénit, A Slama, P Rustin - Molecular and cellular biochemistry, 2008 - Springer
… We have studied the interaction of decylubiquinone, an … activity, while the oxidized form, decylubiquinone acts as a potent … be avoided by maintaining decylubiquinone under an oxidized …
Number of citations: 22 link.springer.com
J Li, S Zheng, T Cheng, Y Li, X Mai, G Jiang… - Frontiers in …, 2022 - frontiersin.org
Colorectal cancer (CRC) is one of the leading causes of cancer-related death worldwide. Decylubiquinone (DUb), a coenzyme Q10 analog, was reported to inhibit breast cancer growth …
Number of citations: 2 www.frontiersin.org
S Chatterjee, D Patra, P Ghosh, S Banerjee, S Mishra… - Cellular …, 2023 - Elsevier
… Here, we first-time report Decylubiquinone, a dietary … interplay associated with Decylubiquinone mediated phosphorylation … signal orchestra represented Decylubiquinone as a potential …
Number of citations: 3 www.sciencedirect.com
OA Gopta, AY Semenov, DA Bloch - FEBS letters, 2001 - Elsevier
An electrometric technique was used to investigate the effect of coenzyme Q 10 (UQ), substitution by decylubiquinone (dQ) at the Q B binding site of reaction centers (UQ-RC and dQ-RC…
Number of citations: 8 www.sciencedirect.com
T Nakayama, Y Ogiso, T Osawa… - Bioscience …, 1994 - Taylor & Francis
… Almost all the incorporated decylubiquinone was … and decylubiquinone against H202induced cytotoxicity, because decylubiquinol bears a p-dihydroxy structure, and decylubiquinone …
Number of citations: 5 www.tandfonline.com

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